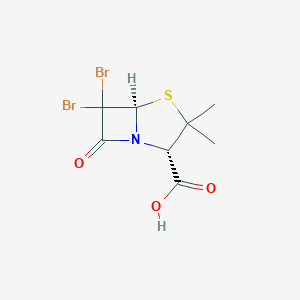
6,6-Dibromopenicillanic acid
Übersicht
Beschreibung
6,6-Dibromopenicillanic Acid is an impurity of the semi-synthetic β-lactamase inhibitor Sulbactam . It is used for research and development purposes .
Synthesis Analysis
The synthesis of 6,6-Dibromopenicillanic acid involves the reaction of 6-bêta-aminopenicillanic acid 1,1-dioxide with a nitrosating agent in the presence of an inorganic or strong organic acid and bromine. The reaction is performed in the presence of an alcohol .Molecular Structure Analysis
The molecular formula of 6,6-Dibromopenicillanic acid is C8H9Br2NO3S. It has an average mass of 359.035 Da and a monoisotopic mass of 356.866974 Da . The molecule contains 2 defined stereocenters .Chemical Reactions Analysis
6,6-Dibromopenicillanic acid (IIIa) and 6,6-di-iodopenicillanic acid (IIIc) have been observed in the products of the deamination of 6β-aminopenicillanic acid (Ia) in the presence of sodium bromide and sodium iodide respectively .Physical And Chemical Properties Analysis
6,6-Dibromopenicillanic acid has a density of 2.17g/cm3 . Its boiling point is 476.6ºC at 760 mmHg . The flash point is 242ºC .Wissenschaftliche Forschungsanwendungen
Catalytic Reduction
6,6-Dibromopenicillanic acid can be used in the catalytic reduction process . This process involves the reduction of 6,6-dibromopenicillanic acid 1,1-dioxide, which is a significant step in pharmaceutical chemistry .
Dehalogenation Process
Another important application of 6,6-Dibromopenicillanic acid is in the dehalogenation process . A new process has been described for the preparation of penicillanic acid, 1,1-dioxide by dehalogenation of 6,6-dibromopenicillanic acid 1,1-dioxide and/or 6-alphahalopencillanic acid 1,1-dioxide with magnesium in association with an acid .
Preparation of 6-alpha-bromo- and/or 6,6-dibromopenicillanic acid 1,1-dioxides
6,6-Dibromopenicillanic acid is also used in the preparation of 6-alpha-bromo- and/or 6,6-dibromopenicillanic acid 1,1-dioxides . This process is crucial in the development of new pharmaceutical compounds .
Wirkmechanismus
While the specific mechanism of action of 6,6-Dibromopenicillanic acid is not mentioned in the search results, it is known to be an impurity of the semi-synthetic β-lactamase inhibitor Sulbactam . β-lactamase inhibitors work by binding to β-lactamase enzymes and preventing them from breaking down β-lactam antibiotics.
Safety and Hazards
When handling 6,6-Dibromopenicillanic acid, one should avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition. In case of a spill or leak, evacuate personnel to safe areas and keep people away from and upwind of the spill/leak .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(2S,5R)-6,6-dibromo-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9Br2NO3S/c1-7(2)3(4(12)13)11-5(14)8(9,10)6(11)15-7/h3,6H,1-2H3,(H,12,13)/t3-,6+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLGIIVBDSLVWDR-BBIVZNJYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(N2C(S1)C(C2=O)(Br)Br)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@@H](N2[C@H](S1)C(C2=O)(Br)Br)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Br2NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70178861 | |
| Record name | 6,6-Dibromopenicillanic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70178861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
359.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,6-Dibromopenicillanic acid | |
CAS RN |
24158-88-1 | |
| Record name | (2S,5R)-6,6-Dibromo-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24158-88-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6,6-Dibromopenicillanic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024158881 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6,6-Dibromopenicillanic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70178861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2S-cis)-6,6-dibromo-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.846 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 6,6-DIBROMOPENICILLANIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6BK42Q4304 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes 6,6-Dibromopenicillanic acid significant in the context of penicillin chemistry?
A: 6,6-Dibromopenicillanic acid serves as a crucial intermediate in the synthesis of various penicillin derivatives. [] Its reactivity at the 6-position, owing to the presence of two bromine atoms, allows for diverse chemical modifications. These modifications are essential for developing new penicillins with potentially improved pharmacological properties, such as enhanced activity against resistant bacteria.
Q2: How does the configuration of the sulfoxide group in 6,6-Dibromopenicillanic acid derivatives impact their characterization?
A: Research utilizing ¹³C nuclear magnetic resonance (NMR) spectroscopy has shown that the configuration of the sulfoxide group (α or β) in 6,6-Dibromopenicillanic acid derivatives leads to distinct patterns in the chemical shifts of specific carbon atoms (C-2, -3, -5, and -6, and the C-2 methyl groups). [] This finding means that ¹³C NMR can effectively determine the configuration of these sulfoxides, providing valuable insights into the stereochemistry of oxidation reactions involving 6,6-Dibromopenicillanic acid.
Q3: Can 6,6-Dibromopenicillanic acid be electrochemically modified, and what are the potential applications of this process?
A: Yes, electrochemical techniques like cyclic voltammetry and controlled potential coulometry have been employed to study the reduction of the carbon-6 dibromo groups in 6,6-Dibromopenicillanic acid 1,1-dioxide. [] This research demonstrated the possibility of selectively removing the bromine atoms through a two-electron transfer mechanism. This electro-catalytic hydrogenation process holds promise for synthesizing new penicillin derivatives with altered pharmacological profiles.
Q4: What is the significance of 6β-bromopenicillanic acid, a derivative of 6,6-Dibromopenicillanic acid, in relation to bacterial resistance?
A: 6β-bromopenicillanic acid, derived from 6,6-Dibromopenicillanic acid through epimerization or hydrogenation, acts as a potent inhibitor of various beta-lactamases. [] Beta-lactamases are enzymes produced by bacteria that provide resistance to beta-lactam antibiotics, including penicillins. By inhibiting these enzymes, 6β-bromopenicillanic acid can potentially restore the effectiveness of beta-lactam antibiotics against resistant bacteria. This property makes it a valuable lead compound in the development of new strategies to combat antibiotic resistance.
Q5: What are some of the challenges associated with the synthesis and handling of 6,6-Dibromopenicillanic acid?
A: One paper highlights the development of a specific method for the methylation of 6,6-Dibromopenicillanic acid. [] This suggests that achieving efficient and selective chemical modifications of this compound can be challenging. The paper explores factors such as reaction time, temperature, and catalyst concentration, emphasizing the need to optimize reaction conditions for successful synthesis. This need for optimization highlights the importance of carefully controlled synthetic procedures when working with this reactive compound.
Q6: Are there alternative methods for reducing 6,6-Dibromopenicillanic acid 1,1-dioxide besides catalytic reduction?
A: While one paper focuses on the catalytic reduction of 6,6-Dibromopenicillanic acid 1,1-dioxide, [] another paper specifically explores a preliminary comparison of different debromination methods for this compound. [] This comparison suggests that alternative debromination strategies exist and are being investigated. Exploring various methods for removing the bromine atoms can lead to more efficient and cost-effective synthetic routes for generating desired penicillin derivatives.
Q7: How are analytical techniques being utilized to characterize and quantify 6,6-Dibromopenicillanic acid and its derivatives?
A: Researchers have employed infrared (IR) spectroscopy to determine the composition of mixtures containing 6,6-Dibromopenicillanic acid S,S-dioxide and 6,6-Dibromopenicillanic acid S-oxide. [] This application highlights the importance of analytical techniques in identifying and quantifying these compounds, ensuring quality control in their synthesis and potential pharmaceutical applications.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



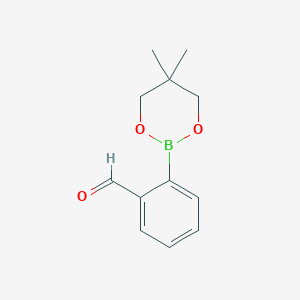

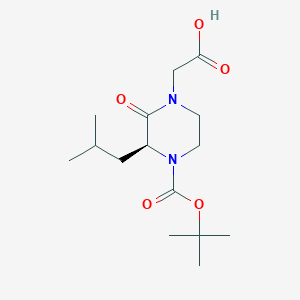

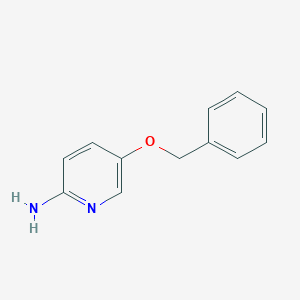
![[2-Amino-1-(3-chlorophenyl)ethyl]dimethylamine](/img/structure/B113378.png)

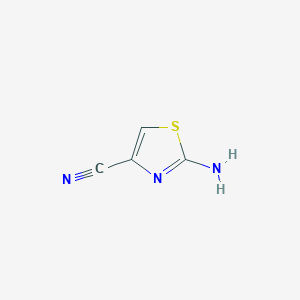
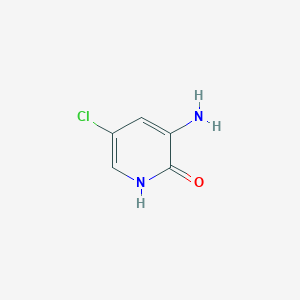


![[2,2'-Bipyridine]-4,4'-dicarbaldehyde](/img/structure/B113396.png)

